molecular formula C12H13NO3 B6258887 1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1251254-32-6

1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B6258887
CAS No.: 1251254-32-6
M. Wt: 219.2
InChI Key:
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Description

1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound with a unique structure that combines a cyclopropane ring with a carboxylic acid and a carbamoyl group attached to a 3-methylphenyl moiety

Preparation Methods

The synthesis of 1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving cyclopropane-containing compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamoyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing compounds, such as:

    Cyclopropanecarboxylic acid: Lacks the carbamoyl and 3-methylphenyl groups, making it less complex.

    Cyclopropylamine: Contains an amine group instead of a carboxylic acid and carbamoyl group.

    Cyclopropylmethanol: Contains a hydroxyl group instead of the carboxylic acid and carbamoyl group.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1251254-32-6

Molecular Formula

C12H13NO3

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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